5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-3-phenylimidazolidine-2,4-dione
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Overview
Description
5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-3-phenylimidazolidine-2,4-dione is a complex organic compound with a unique structure that combines a pyrrole ring with an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-3-phenylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 1-ethyl-2,5-dimethylpyrrole with an appropriate aldehyde to form the intermediate, which is then reacted with 3-phenylimidazolidine-2,4-dione under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-3-phenylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[(1-methyl-2,5-dimethylpyrrol-3-yl)methylidene]-3-phenylimidazolidine-2,4-dione
- (5E)-5-[(1-ethyl-2,5-dimethylpyrrol-3-yl)methylidene]-3-(4-methylphenyl)imidazolidine-2,4-dione
Uniqueness
5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-3-phenylimidazolidine-2,4-dione is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C18H19N3O2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(5E)-5-[(1-ethyl-2,5-dimethylpyrrol-3-yl)methylidene]-3-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C18H19N3O2/c1-4-20-12(2)10-14(13(20)3)11-16-17(22)21(18(23)19-16)15-8-6-5-7-9-15/h5-11H,4H2,1-3H3,(H,19,23)/b16-11+ |
InChI Key |
KEUJKDKAKDGXCP-LFIBNONCSA-N |
SMILES |
CCN1C(=CC(=C1C)C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3)C |
Isomeric SMILES |
CCN1C(=CC(=C1C)/C=C/2\C(=O)N(C(=O)N2)C3=CC=CC=C3)C |
Canonical SMILES |
CCN1C(=CC(=C1C)C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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